2-Cyclopropoxy-6-nitroaniline is an organic compound characterized by the molecular formula and a molecular weight of 194.19 g/mol. This compound features a cyclopropoxy group and a nitro group attached to an aniline structure, making it a significant molecule in organic synthesis and medicinal chemistry. The compound is classified as an aromatic amine due to the presence of the aniline moiety, which is often involved in various chemical reactions and applications in pharmaceuticals and materials science.
The synthesis of 2-Cyclopropoxy-6-nitroaniline typically involves the nitration of 2-cyclopropoxyaniline. A common method includes the use of a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position of the aniline ring. This method allows for selective nitration while minimizing side reactions.
The molecular structure of 2-Cyclopropoxy-6-nitroaniline can be represented by its canonical SMILES notation: C1CC1OC2=CC=CC(=C2N)[N+](=O)[O-]
. The compound features:
2-Cyclopropoxy-6-nitroaniline undergoes various chemical reactions, including:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.19 g/mol |
IUPAC Name | 2-Cyclopropoxy-6-nitroaniline |
InChI | InChI=1S/C9H10N2O3/c10-9... |
Canonical SMILES | C1CC1OC2=CC=CC(=C2N)N+[O-] |
2-Cyclopropoxy-6-nitroaniline has several applications across different scientific fields:
This compound's unique structure and properties make it a valuable subject for ongoing research in organic synthesis and medicinal chemistry.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8